molecular formula C17H16N4O5S2 B2857891 methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1790196-56-3

methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2857891
CAS No.: 1790196-56-3
M. Wt: 420.46
InChI Key: MBDWLJZZPLHNKC-UHFFFAOYSA-N
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Description

Methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of Furan-2-yl Derivative: The furan-2-yl group can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of Pyrazolo[1,5-a]imidazole: This can be achieved by the condensation of 5-aminopyrazole with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reactions: The furan-2-yl and pyrazolo[1,5-a]imidazole derivatives are then coupled using a suitable linker, such as an ethylsulfamoyl group, under basic conditions.

    Final Esterification: The thiophene-2-carboxylate moiety is introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its heterocyclic nature. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-furyl)thiophene-2-carboxylate
  • Ethyl 3-(2-furyl)thiophene-2-carboxylate
  • Methyl 3-(2-thienyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the presence of multiple heterocyclic rings and the sulfamoyl linker. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-25-17(22)16-14(4-10-27-16)28(23,24)18-5-6-20-7-8-21-15(20)11-12(19-21)13-3-2-9-26-13/h2-4,7-11,18H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDWLJZZPLHNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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